![molecular formula C13H14ClN3O2 B2925261 2-[(2-chloropyridin-3-yl)oxy]-N-(1-cyanocyclopentyl)acetamide CAS No. 1389827-40-0](/img/structure/B2925261.png)

2-[(2-chloropyridin-3-yl)oxy]-N-(1-cyanocyclopentyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

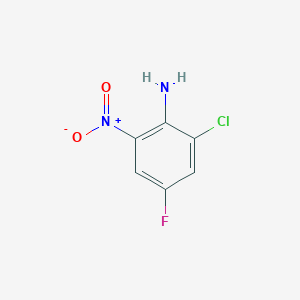

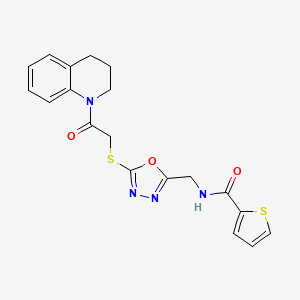

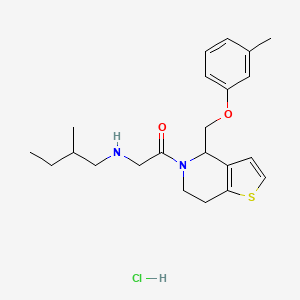

2-[(2-chloropyridin-3-yl)oxy]-N-(1-cyanocyclopentyl)acetamide, also known as BMS-986177, is a small molecule drug that has attracted significant attention in the scientific community due to its potential therapeutic applications. The compound belongs to the class of selective androgen receptor modulators (SARMs), which are synthetic compounds that selectively target androgen receptors in the body. In

Mechanism of Action

2-[(2-chloropyridin-3-yl)oxy]-N-(1-cyanocyclopentyl)acetamide works by selectively binding to androgen receptors in the body, which are responsible for regulating the development and maintenance of male characteristics. By selectively targeting these receptors, 2-[(2-chloropyridin-3-yl)oxy]-N-(1-cyanocyclopentyl)acetamide is able to produce its therapeutic effects without the unwanted side effects associated with traditional androgen therapy.

Biochemical and Physiological Effects:

2-[(2-chloropyridin-3-yl)oxy]-N-(1-cyanocyclopentyl)acetamide has been shown to have a number of biochemical and physiological effects in preclinical studies. These include increased muscle mass and strength, improved bone density, increased libido, and improved insulin sensitivity. Additionally, the compound has been shown to have a positive effect on lipid metabolism, reducing levels of LDL cholesterol and triglycerides.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[(2-chloropyridin-3-yl)oxy]-N-(1-cyanocyclopentyl)acetamide for lab experiments is its selectivity for androgen receptors, which allows for targeted effects without the unwanted side effects associated with traditional androgen therapy. However, one limitation of the compound is its relatively short half-life, which may limit its effectiveness in certain applications.

Future Directions

There are a number of potential future directions for research on 2-[(2-chloropyridin-3-yl)oxy]-N-(1-cyanocyclopentyl)acetamide. These include further studies on its safety and efficacy in humans, as well as investigations into its potential therapeutic applications in a variety of medical conditions. Additionally, there is potential for the development of new SARMs based on the structure of 2-[(2-chloropyridin-3-yl)oxy]-N-(1-cyanocyclopentyl)acetamide, which may have improved selectivity and efficacy. Overall, 2-[(2-chloropyridin-3-yl)oxy]-N-(1-cyanocyclopentyl)acetamide represents a promising new compound with a wide range of potential applications in the field of medicine.

Synthesis Methods

The synthesis of 2-[(2-chloropyridin-3-yl)oxy]-N-(1-cyanocyclopentyl)acetamide involves a multistep process that starts with the reaction of 2-chloro-3-pyridinol with 1-cyanocyclopentane carboxylic acid to form the corresponding ester. The ester is then hydrolyzed to give the carboxylic acid, which is subsequently coupled with N,N-dimethylacetamide to form the final product, 2-[(2-chloropyridin-3-yl)oxy]-N-(1-cyanocyclopentyl)acetamide.

Scientific Research Applications

2-[(2-chloropyridin-3-yl)oxy]-N-(1-cyanocyclopentyl)acetamide has been extensively studied for its potential therapeutic applications in a variety of medical conditions, including muscle wasting, osteoporosis, and hypogonadism. In preclinical studies, the compound has shown promising results in increasing muscle mass and strength, improving bone density, and increasing libido. Additionally, 2-[(2-chloropyridin-3-yl)oxy]-N-(1-cyanocyclopentyl)acetamide has been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies.

properties

IUPAC Name |

2-(2-chloropyridin-3-yl)oxy-N-(1-cyanocyclopentyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3O2/c14-12-10(4-3-7-16-12)19-8-11(18)17-13(9-15)5-1-2-6-13/h3-4,7H,1-2,5-6,8H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCSXGMUECXYTKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C#N)NC(=O)COC2=C(N=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-chloropyridin-3-yl)oxy]-N-(1-cyanocyclopentyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2925189.png)

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B2925193.png)